![molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6](/img/no-structure.png)
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
This compound, along with its derivatives, has shown promise as a potential antimicrobial and anticancer agent. A study highlighted the synthesis of novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives demonstrating higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity. These findings suggest a potential for these compounds in developing new therapeutic agents in the fight against cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
Derivatives of the compound have also shown herbicidal activity. A study involving pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a specific dosage, indicating potential use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized a novel series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic (against HCT-116 and MCF-7 cell lines) and 5-lipoxygenase inhibition activities. This suggests their potential dual application in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antitumor Evaluation
Furthermore, a study focused on designing and synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, evaluated these compounds for antitumor activity on various cell lines. One derivative, in particular, showed significant efficacy, highlighting the potential for further development as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Zukünftige Richtungen
The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the design of new selective, effective, and safe anticancer agents .
Eigenschaften
CAS-Nummer |
1097095-35-6 |
|---|---|
Produktname |
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one |
Molekularformel |
C12H9ClN4O |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI-Schlüssel |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Kanonische SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



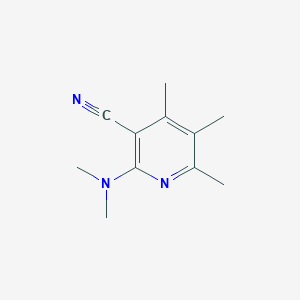
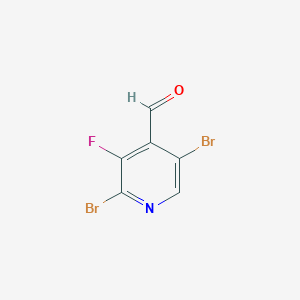
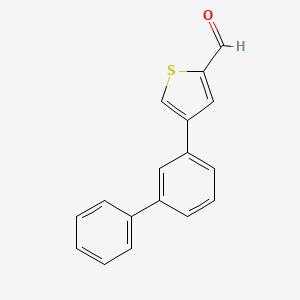
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
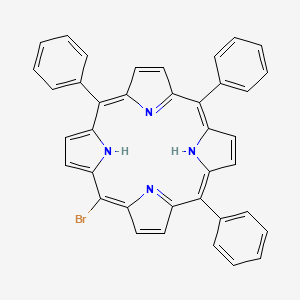
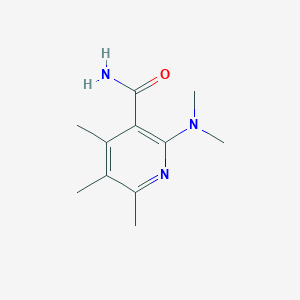
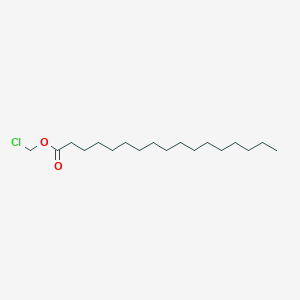
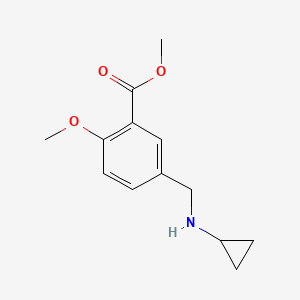
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
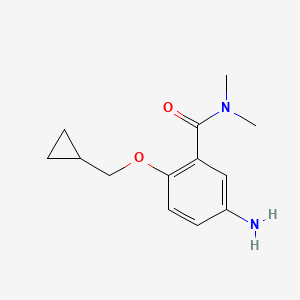
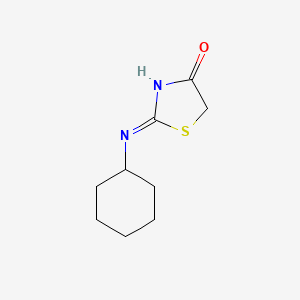
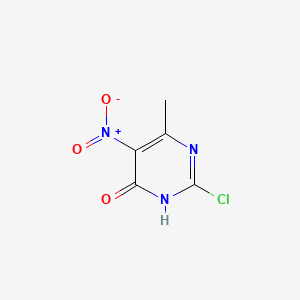
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)